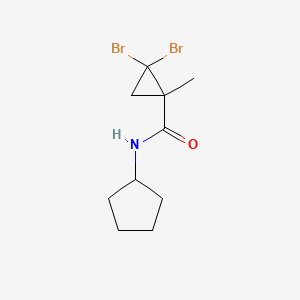
triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate, also known as TPT, is a chemical compound that has been used in scientific research for various purposes. This compound is of interest to researchers due to its unique chemical structure and potential applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has been shown to inhibit the activity of the enzyme phosphodiesterase (PDE), which plays a role in regulating cell growth and division. It has also been shown to inhibit the activation of certain signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has been shown to have various biochemical and physiological effects in cells and animals. Studies have shown that triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to have anti-oxidant properties and can protect cells from oxidative stress. In animal studies, triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has been shown to have anti-tumor activity and can reduce the growth of tumors in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments. It is also relatively expensive compared to other compounds that are commonly used in scientific research.
Orientations Futures
There are several future directions for research on triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate. One area of interest is the development of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate-based drugs for the treatment of cancer and other diseases. Researchers are also interested in exploring the mechanism of action of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate and identifying its molecular targets in cells. Additionally, there is interest in developing new synthetic methods for triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate that could improve its yield and purity. Finally, researchers are interested in exploring the potential of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate as a tool for studying cell signaling pathways and other biological processes.
Méthodes De Synthèse
The synthesis of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate involves the reaction between 4-phenyl-2,4-dihydro-3H-pyrazol-3-one and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate is typically around 70-80%, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has been used in scientific research for various purposes, including as a potential drug candidate for the treatment of cancer and other diseases. Studies have shown that triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has anti-tumor activity and can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of other diseases such as arthritis and Alzheimer's disease.
Propriétés
IUPAC Name |
triethyl 4-phenyl-1,4-dihydropyrazole-3,5,5-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-4-24-15(21)14-13(12-10-8-7-9-11-12)18(20-19-14,16(22)25-5-2)17(23)26-6-3/h7-11,13,20H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGJQMBDCFZNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(C1C2=CC=CC=C2)(C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl 4-phenyl-1,4-dihydropyrazole-3,5,5-tricarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B5061345.png)
![N-[phenyl(4-pyridinyl)methyl]-1-propanamine](/img/structure/B5061353.png)


![2-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-isopropyl-5-isoxazolyl)methyl]-5-methoxybenzamide](/img/structure/B5061394.png)
![5-[(3-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5061405.png)

![1-(3-fluorobenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5061419.png)
![2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5061432.png)

![4-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-3-nitro-2H-chromen-2-one](/img/structure/B5061445.png)

![3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5061459.png)
![4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5061463.png)